5-chloro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}pyrimidin-2-amine
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Overview
Description
5-chloro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}pyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a chloro group and a piperidine ring linked to a pyridine sulfonyl moiety. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}pyrimidin-2-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.
Piperidine Ring Formation: The piperidine ring can be constructed via a cyclization reaction involving a suitable precursor, such as a 1,5-diamine, under acidic conditions.
Sulfonylation: The pyridine sulfonyl group is introduced through a sulfonylation reaction using pyridine-3-sulfonyl chloride and a base like triethylamine.
Coupling: The final step involves coupling the piperidine derivative with the chlorinated pyrimidine core using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the pyridine sulfonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides, often in the presence of a base like potassium carbonate or sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the pyridine sulfonyl group.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}pyrimidin-2-amine involves its interaction with specific molecular targets. The pyrimidine core can interact with nucleic acids or proteins, while the piperidine and pyridine sulfonyl groups may enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}pyrimidin-4-amine: Similar structure but with a different substitution pattern on the pyrimidine ring.
5-chloro-N-{[1-(pyridine-4-sulfonyl)piperidin-4-yl]methyl}pyrimidin-2-amine: Similar structure but with a different position of the sulfonyl group on the pyridine ring.
5-chloro-N-{[1-(pyridine-3-sulfonyl)piperidin-3-yl]methyl}pyrimidin-2-amine: Similar structure but with a different substitution pattern on the piperidine ring.
Uniqueness
The uniqueness of 5-chloro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}pyrimidin-2-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
5-chloro-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O2S/c16-13-9-19-15(20-10-13)18-8-12-3-6-21(7-4-12)24(22,23)14-2-1-5-17-11-14/h1-2,5,9-12H,3-4,6-8H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEUZLKTZNUSKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC2=NC=C(C=N2)Cl)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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